Cas no 2090998-14-2 (2-Methyl-7-(trifluoromethyl)-1,4-oxazepane)

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane structure
2090998-14-2 structure
商品名:2-Methyl-7-(trifluoromethyl)-1,4-oxazepane
CAS番号:2090998-14-2
MF:C7H12F3NO
メガワット:183.171492576599
MDL:MFCD30730693
CID:4636866

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane 化学的及び物理的性質

名前と識別子

    • 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane
    • 2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers
    • C77416
    • MDL: MFCD30730693
    • インチ: 1S/C7H12F3NO/c1-5-4-11-3-2-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3
    • InChIKey: OPZMNTLJZPVLJS-UHFFFAOYSA-N
    • ほほえんだ: FC(C1CCNCC(C)O1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 148
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 21.3

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-367044-5.0g
2-methyl-7-(trifluoromethyl)-1,4-oxazepane
2090998-14-2 95%
5.0g
$3935.0 2023-03-02
abcr
AB543257-500mg
2-Methyl-7-(trifluoromethyl)-1,4-oxazepane; .
2090998-14-2
500mg
€1582.00 2023-09-01
A2B Chem LLC
AW31147-5g
2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers
2090998-14-2 95%
5g
$4178.00 2024-04-20
Aaron
AR01BUEV-250mg
2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers
2090998-14-2 95%
250mg
$949.00 2025-02-09
A2B Chem LLC
AW31147-10g
2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers
2090998-14-2 95%
10g
$6180.00 2024-04-20
Aaron
AR01BUEV-50mg
2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers
2090998-14-2 95%
50mg
$459.00 2025-02-09
Aaron
AR01BUEV-5g
2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers
2090998-14-2 95%
5g
$5436.00 2025-03-30
A2B Chem LLC
AW31147-2.5g
2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers
2090998-14-2 95%
2.5g
$2835.00 2024-04-20
Aaron
AR01BUEV-10g
2-methyl-7-(trifluoromethyl)-1,4-oxazepane, Mixture of diastereomers
2090998-14-2 95%
10g
$8051.00 2023-12-14
Enamine
EN300-367044-1.0g
2-methyl-7-(trifluoromethyl)-1,4-oxazepane
2090998-14-2 95%
1g
$0.0 2023-06-07

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane 関連文献

2-Methyl-7-(trifluoromethyl)-1,4-oxazepaneに関する追加情報

Introduction to 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane (CAS No. 2090998-14-2) in Modern Chemical Research

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane, identified by the CAS number 2090998-14-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural features, characterized by a 1,4-oxazepane core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 7-position, make it a promising candidate for further exploration in drug discovery and development.

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the binding pockets of various biological targets. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in pharmaceutical design. This compound’s potential applications span across multiple therapeutic areas, including central nervous system (CNS) disorders, inflammation, and cancer.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how modifications on the 1,4-oxazepane ring can influence biological activity. The methyl and trifluoromethyl substituents in 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane contribute to its binding affinity by optimizing steric and electronic interactions with protein targets. This has led to several novel derivatives being investigated for their pharmacological properties.

In the realm of CNS research, oxazepane derivatives have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The structural flexibility of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane allows it to interact with neurotransmitter receptors and ion channels, making it a valuable scaffold for developing next-generation therapeutics. Preclinical studies have demonstrated its potential in modulating key signaling pathways involved in neuroprotection and cognitive enhancement.

The role of fluorine-containing moieties in drug design cannot be overstated. The trifluoromethyl group in this compound not only improves pharmacokinetic profiles but also enhances binding interactions through increased electron density and halogen bonding. These properties have been leveraged in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions relevant to inflammatory diseases.

Moreover, the synthesis of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane has been optimized using modern synthetic methodologies, ensuring high yield and purity suitable for further pharmacological evaluation. Techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have streamlined the production process, making it more efficient and scalable for industrial applications.

As research progresses, the integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel bioactive compounds. Virtual screening studies have highlighted 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane as a hit compound capable of interacting with various disease-relevant targets. This underscores its significance as a lead structure for further medicinal chemistry optimization.

The therapeutic potential of this compound is further supported by its ability to cross the blood-brain barrier (BBB), a critical requirement for effective CNS drugs. Structural modifications aimed at improving BBB penetration while maintaining biological activity are ongoing areas of investigation. The combination of computational modeling with experimental validation has been instrumental in refining these efforts.

In conclusion, 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane (CAS No. 2090998-14-2) represents a compelling example of how structural innovation can drive pharmaceutical discovery. Its unique combination of substituents on the 1,4-oxazepane ring positions it as a versatile scaffold for developing novel therapeutics across diverse therapeutic areas. Continued research into its pharmacological properties promises to yield significant advancements in medicine.

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